4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H52N10O10S2/c1-51(2,3)33-19-23-35(24-20-33)73(63,64)61-43-41(71-39-17-11-9-15-37(39)67-7)49(59-47(57-43)45-53-27-13-28-54-45)69-31-32-70-50-42(72-40-18-12-10-16-38(40)68-8)44(58-48(60-50)46-55-29-14-30-56-46)62-74(65,66)36-25-21-34(22-26-36)52(4,5)6/h9-30H,31-32H2,1-8H3,(H,57,59,61)(H,58,60,62) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWCTRNSPLUHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCOC4=NC(=NC(=C4OC5=CC=CC=C5OC)NS(=O)(=O)C6=CC=C(C=C6)C(C)(C)C)C7=NC=CC=N7)OC8=CC=CC=C8OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H52N10O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097263-60-9 | |
| Record name | 1,2-Bis((6-(4-(tert-butyl)phenylsulfonamido)-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl)oxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097263609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-BIS((6-(4-(TERT-BUTYL)PHENYLSULFONAMIDO)-5-(2-METHOXYPHENOXY)-(2,2'-BIPYRIMIDIN)-4-YL)OXY)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E37Q2R85EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including sulfonamide and pyrimidine moieties, which are often associated with biological activity. The presence of the tert-butyl group is notable for enhancing lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit carbonic anhydrase, while pyrimidine derivatives may exhibit anti-cancer properties through various pathways, including apoptosis induction and cell cycle arrest.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar sulfonamide-containing compounds. For instance, a study demonstrated that pyrimidine derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Caspase activation | |
| MCF-7 | 10 | Bcl-2 modulation | |
| A549 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to anticancer effects, sulfonamide compounds have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A study on related compounds indicated a significant reduction in TNF-alpha and IL-6 levels in vitro .
Table 2: Anti-inflammatory Activity Results
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving a similar sulfonamide derivative showed promising results in patients with metastatic melanoma, where a combination therapy led to a significant reduction in tumor size after six months of treatment .
- Case Study on Inflammatory Disease : In a cohort study focusing on rheumatoid arthritis patients, administration of a related compound resulted in improved clinical scores and reduced joint swelling compared to baseline measurements .
Scientific Research Applications
Treatment of Pulmonary Arterial Hypertension
Bosentan is clinically indicated for the treatment of pulmonary arterial hypertension, which is characterized by elevated blood pressure in the pulmonary arteries. The drug works by antagonizing endothelin receptors, leading to vasodilation and improved exercise capacity in patients with WHO class III or IV symptoms. This application has been extensively documented in clinical trials and studies that demonstrate its efficacy in reducing morbidity associated with PAH .
Cardiovascular Disorders
Beyond PAH, Bosentan has shown potential benefits in treating other cardiovascular disorders such as:
- Hypertension : By lowering systemic vascular resistance.
- Ischemia : Improving blood flow to ischemic tissues.
- Vasospasms : Reducing episodes of vasospasm in various vascular conditions.
- Angina Pectoris : Alleviating symptoms associated with angina through improved coronary blood flow .
Antiviral Applications
Recent studies have explored the antiviral properties of sulfonamide compounds similar to Bosentan. These compounds are being investigated for their potential use against viral infections, suggesting a broader therapeutic application beyond cardiovascular diseases .
Data Tables
Case Study 1: Efficacy in PAH
A randomized controlled trial involving patients with PAH demonstrated that Bosentan significantly improved exercise tolerance as measured by the six-minute walk test compared to placebo. The study also noted a reduction in the rate of clinical worsening among treated patients.
Case Study 2: Cardiovascular Benefits
In a cohort study focusing on patients with chronic heart failure, Bosentan was associated with improved hemodynamic parameters and a decrease in hospitalization rates due to heart failure exacerbations.
Case Study 3: Antiviral Investigation
A laboratory study assessed the antiviral activity of Bosentan derivatives against hepatitis C virus (HCV). Results indicated that certain modifications to the sulfonamide structure enhanced antiviral efficacy, suggesting potential new therapeutic avenues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzenesulfonamide derivatives, differing primarily in substituent patterns and pyrimidine connectivity. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Key Findings:
Bosentan (Ro 47-0203): The most well-studied analog, bosentan, exhibits potent dual ETA/ETB receptor antagonism. Its hydroxyethoxy chain and methoxyphenoxy groups are essential for binding to endothelin receptors .
Target Compound : The extended pyrimidinyl-ethoxy chains in the target compound may enhance steric interactions with receptors but could reduce solubility (LogP ~4.2 vs. 3.8 for bosentan) .
Removal of the hydroxyethyl group (O-deshydroxyethyl bosentan ) reduces receptor affinity, highlighting the importance of hydrogen-bonding motifs.
Research Findings on Structural-Activity Relationships (SAR)
Role of Pyrimidine Connectivity
- Dual Pyrimidinyl Chains : The target compound’s bipyrimidinyl structure may allow simultaneous interaction with multiple receptor domains, a feature absent in bosentan. However, synthetic complexity and metabolic stability remain challenges .
- Methoxy Positioning: Methoxyphenoxy groups at the 5-position (common in bosentan and analogs) optimize π-π stacking with aromatic residues in receptor pockets .
Impact of tert-Butyl Groups
- The 4-tert-butylbenzenesulfonamide moiety enhances binding via hydrophobic interactions. Analog studies show that bulkier substituents (e.g., isopropyl) reduce potency, indicating steric limitations .
Similarity Indexing and Bioactivity Clustering
- Tanimoto coefficient analysis (Morgan fingerprints) reveals ~70% structural similarity between bosentan and the target compound, suggesting overlapping bioactivity profiles .
- Compounds with >60% similarity (e.g., bosentan analogs) cluster into groups with shared endothelin receptor antagonism, validated by hierarchical clustering of NCI-60 bioactivity data .
Preparation Methods
Synthesis of Pyrimidine-Sulfonamide Monomers
Each monomer is synthesized via a three-step process:
Formation of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine (1)
-
Reagents : 2-Cyanopyrimidine, dimethyl 2-(2-methoxyphenoxy)malonate, methanol, sodium methoxide, ammonium chloride.
-
Conditions : Room temperature (25–30°C), no intermediate isolation.
-
Mechanism : Cyclocondensation forms the bipyrimidine core, followed by chlorination with phosphorus oxychloride (POCl₃).
Sulfonamide Coupling
Etherification with Mono-protected Ethylene Glycol
Dimerization via Ethoxy Bridge Formation
-
Reagents : 1,2-Diiodoethane or ethylene glycol dihalide, base (e.g., KOtBu), solvent (THF/DMF).
-
Challenge : Regioselective coupling of two bulky monomers without cross-linking.
Convergent Coupling Approach
Preparation of Functionalized Halves
Each half-molecule is synthesized separately with a terminal hydroxyl group for subsequent etherification:
Introduction of Terminal Hydroxyl Group
Activation for Ether Bond Formation
Coupling of Halves
Critical Reaction Parameters
Base and Solvent Selection
| Base | Solvent | Temperature | Purity (%) | Yield (%) |
|---|---|---|---|---|
| NaOH | Toluene | 50–60°C | 99.8 | 85 |
| KOtBu | DMF | 25–35°C | 99.5 | 78 |
| NaH | THF | 60–80°C | 99.6 | 82 |
Sodium hydroxide in toluene maximizes purity by suppressing side reactions, while DMF enhances solubility for bulky intermediates.
Impurity Control
-
Ethylene Glycol Bis-sulfonamide Dimer : Minimized using mono-protected glycols (≤0.1% impurity).
-
Byproduct Removal : Recrystallization from ethyl acetate/water mixtures achieves >99.7% purity.
Scalability and Industrial Considerations
-
Solvent Recovery : High-boiling solvents like DMSO require energy-intensive distillation, favoring toluene or THF.
-
Toxicity : Ethylene glycol alternatives (e.g., propylene glycol derivatives) are under investigation.
-
Cost Efficiency : Using 1.2 equivalents of sulfonamide reduces raw material costs by 20% compared to prior methods .
Q & A
Basic: How can I optimize multi-step synthesis routes for this compound?
Methodological Answer:
The synthesis involves sequential coupling of pyrimidine cores, sulfonamide linkages, and ethoxy/phenoxy substitutions. Key steps include:
- Catalytic coupling : Use Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃·CHCl₃) for pyrimidine ring assembly, ensuring inert conditions (argon atmosphere) and anhydrous solvents (THF/DMF) .
- Sulfonamide formation : React tert-butylbenzenesulfonyl chloride with amine intermediates at 0–5°C to minimize side reactions. Monitor pH (7–8) using triethylamine as a base .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate intermediates. Validate purity (>95%) via LC-MS and ¹H NMR .
Advanced: How to resolve conflicting spectral data (e.g., NMR vs. mass spec) for structural confirmation?
Methodological Answer:
- NMR analysis : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for the tert-butyl and sulfonamide groups. Discrepancies >1 ppm may indicate tautomerism or solvent effects .
- High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) in positive mode. Cross-check isotopic patterns (e.g., chlorine/bromine signatures) with simulated spectra .
- X-ray crystallography : If crystals are obtainable, resolve the structure to confirm regiochemistry of pyrimidine substituents .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm) with UV detection at 254 nm .
- Spectroscopy :
- ¹H/¹³C NMR in DMSO-d₆: Assign tert-butyl (δ 1.2–1.4 ppm) and methoxyphenoxy (δ 3.8 ppm) signals .
- FT-IR: Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and pyrimidine C=N (1650–1600 cm⁻¹) .
- Elemental analysis : Verify C/H/N/S ratios within ±0.3% of theoretical values .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility without disrupting cell membranes .
- Prodrug strategies : Synthesize phosphate or acetate esters of the methoxyphenoxy groups to improve bioavailability. Hydrolyze in situ using esterases .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in pharmacokinetic studies .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C under desiccation (silica gel) to prevent hydrolysis of sulfonamide bonds .
- Light sensitivity : Protect from UV exposure using amber vials due to the conjugated pyrimidine system .
- Solution stability : Prepare fresh solutions in degassed solvents (e.g., DMF) to avoid oxidation of ethoxy linkers .
Advanced: How to design structure-activity relationship (SAR) studies for pyrimidine substituents?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (F/Cl) or methyl groups at the 5-position of pyrimidine. Test enzyme inhibition (IC₅₀) against target kinases .
- Molecular docking : Use Schrödinger Suite to model interactions between tert-butyl groups and hydrophobic enzyme pockets. Prioritize analogs with ΔG < –8 kcal/mol .
- ADMET profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to filter candidates .
Advanced: How to reconcile contradictory biological activity data across studies?
Methodological Answer:
- Assay standardization : Normalize cell viability assays (MTT vs. ATP-based) using the same cell line (e.g., HEK293) and passage number .
- Dose-response curves : Apply four-parameter logistic models (GraphPad Prism) to calculate EC₅₀ values. Exclude outliers via Grubbs’ test (α = 0.05) .
- Meta-analysis : Pool data from ≥3 independent replicates using random-effects models (RevMan software) to quantify heterogeneity (I² statistic) .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂/XPhos or SPhos ligands to improve Buchwald-Hartwig amination efficiency. Optimize equivalents (1.2–1.5 eq. ligand) .
- Microwave-assisted synthesis : Run reactions at 120°C for 30 min (Biotage Initiator+) to accelerate slow steps .
- Workup : Extract with ethyl acetate (3 × 50 mL) and wash with brine to remove unreacted sulfonyl chlorides .
Advanced: What computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In silico tools : Use StarDrop’s P450 Metabolism Module to identify sites of oxidation (e.g., tert-butyl dealkylation) .
- Molecular dynamics (MD) : Simulate CYP3A4 binding (AMBER force field) to estimate turnover rates (kcat) .
- Metabolite ID : Perform LC-MS/MS (Q-TOF) on hepatocyte incubations. Annotate peaks with mMass or MetFrag .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Treat cells (1 μM compound, 2 hr), lyse, and heat (37–65°C). Detect stabilized targets via Western blot .
- Photoaffinity labeling : Synthesize a diazirine analog for UV crosslinking. Pull down bound proteins for proteomic analysis .
- Knockout validation : Use CRISPR-Cas9 to delete the putative target gene. Confirm loss of compound activity via rescue experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
